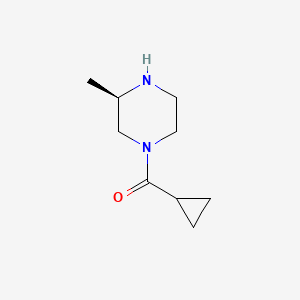

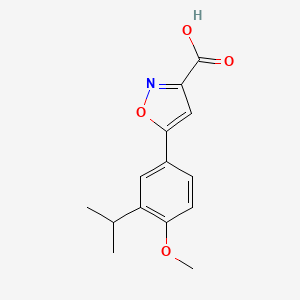

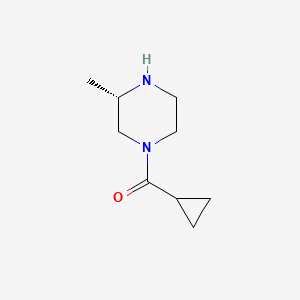

![molecular formula C9H6BrFS B1405980 2-Bromomethyl-6-fluoro-benzo[b]thiophene CAS No. 1510409-69-4](/img/structure/B1405980.png)

2-Bromomethyl-6-fluoro-benzo[b]thiophene

説明

Synthesis Analysis

The synthesis of thiophene derivatives like BFBT often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives .Molecular Structure Analysis

The molecular formula of BFBT is C9H6BrFS . It contains a benzo[b]thiophene ring system, which is a five-membered heteroaromatic compound containing a sulfur atom .Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .科学的研究の応用

Copper-Catalyzed Synthesis of Benzo[b]thiophenes

A novel copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide has been developed, enabling the preparation of 2-substituted benzo[b]thiophenes. This method showcases the utility of bromoalkynyl precursors in synthesizing benzo[b]thiophene derivatives, offering moderate to good yields and demonstrating the synthetic versatility of 2-Bromomethyl-6-fluoro-benzo[b]thiophene in constructing complex heterocyclic structures (Lei-lei Sun et al., 2011).

Synthesis of Novel Fluorophores

The compound has been used in the synthesis of novel fluorophores via Sonogashira reactions, leading to a range of emission maxima from indigo blue to reddish-orange, depending on the aromatic nuclei and peripheral moieties involved. This application highlights the role of 2-Bromomethyl-6-fluoro-benzo[b]thiophene in developing new materials for optoelectronic devices and fluorescence-based applications (G. T. Hwang et al., 2001).

Palladium-Mediated Synthesis of Tubulin Binding Agents

A palladium-mediated coupling approach to synthesize 2,3-disubstituted benzo[b]thiophenes has been developed, utilizing bromoalkynyl precursors for the synthesis of novel tubulin binding agents. This research showcases the compound's utility in the development of potential therapeutic agents, particularly in targeting cancer cell division (B. Flynn et al., 2001).

Preparation of Highly Substituted Thiophenes

An efficient one-pot synthesis method for thiophenes and benzo[b]thiophenes from bromoenynes demonstrates the role of 2-Bromomethyl-6-fluoro-benzo[b]thiophene in accessing highly substituted sulfur heterocycles. This methodology emphasizes the compound's significance in synthesizing structurally diverse heterocycles, potentially applicable in various fields including pharmaceuticals and materials science (V. Guilarte et al., 2011).

Antimalarial Research

Bromo-benzothiophene carboxamide derivatives, synthesized from bromo-benzothiophene precursors, have been identified as potent inhibitors of Plasmodium falciparum Enoyl-ACP reductase. These compounds offer a promising avenue for the development of new antimalarial drugs, illustrating the potential of 2-Bromomethyl-6-fluoro-benzo[b]thiophene in contributing to global health challenges (Tanushree Banerjee et al., 2011).

将来の方向性

Thiophene-based analogs, like BFBT, have been attracting a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

特性

IUPAC Name |

2-(bromomethyl)-6-fluoro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFS/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVVVXPTLBDNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromomethyl-6-fluoro-benzo[b]thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

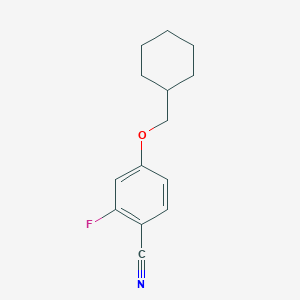

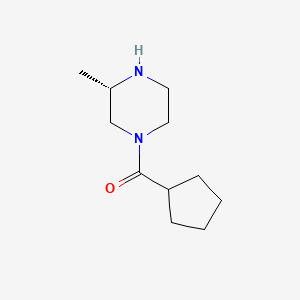

![4,5-Pyrimidinediamine, 6-chloro-N4-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-2-(propylthio)-](/img/structure/B1405899.png)

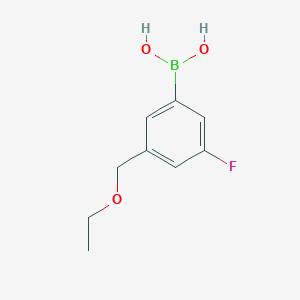

![N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1405909.png)

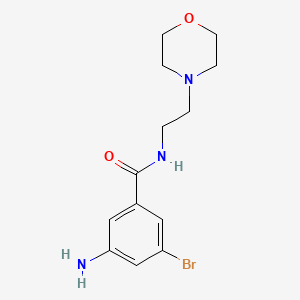

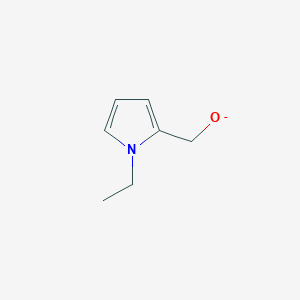

![[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine](/img/structure/B1405919.png)